1-(2,5-Dimethylthien-3-YL)ethanol
Description
1-(2,5-Dimethylthien-3-YL)ethanol is a thiophene-derived ethanol compound characterized by a 2,5-dimethyl-substituted thienyl ring attached to an ethanol moiety. For instance, describes a perfluorocyclopentene derivative synthesized via organolithium reactions in tetrahydrofuran (THF) under nitrogen at low temperatures (195 K) . This suggests that similar methods—such as using BuLi as a strong base—might apply to this compound’s preparation. The compound’s methyl groups likely enhance hydrophobicity and influence crystallinity, analogous to the crystal structure reported in (monoclinic system, space group Pc) .
Properties
Molecular Formula |
C8H12OS |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C8H12OS/c1-5-4-8(6(2)9)7(3)10-5/h4,6,9H,1-3H3 |
InChI Key |
FKEKPWOKGXMJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylthien-3-YL)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,5-dimethylthiophene is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(2,5-dimethylthien-3-yl)ethanone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethylthien-3-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-dimethylthien-3-yl)ethanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 1-(2,5-dimethylthien-3-yl)ethane when treated with strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 1-(2,5-Dimethylthien-3-yl)ethanone.
Reduction: 1-(2,5-Dimethylthien-3-yl)ethane.
Substitution: Corresponding halides.
Scientific Research Applications
1-(2,5-Dimethylthien-3-YL)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthien-3-YL)ethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
Table 2: Physical Properties
| Compound | Melting Point (K) | Solubility | Crystal System | Space Group |
|---|---|---|---|---|
| Perfluorocyclopentene derivative | 346 | Low (hexane-recrystallized) | Monoclinic | Pc |
| 2-(2-[4-(TMB)phenoxy]ethoxy)ethanol | N/A | Likely high (polar solvents) | Not reported | N/A |
- Solubility: Ethanol moieties (target compound and ) likely increase polarity compared to fully fluorinated systems, enhancing solubility in polar solvents like ethanol or DMSO.
Functional and Application Differences
- Photochromism: The perfluorocyclopentene derivative exhibits photochromism due to reversible cyclization (C20–C22 distance: 3.965 Å) .
- Surfactant Potential: Phenoxyethoxy derivatives () are used in detergents or emulsifiers due to their amphiphilic chains . The dimethylthienyl-ethanol structure may instead favor applications in organic electronics or as synthetic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
